molecular formula C15H18N2O B12093505 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol

Cat. No.: B12093505
M. Wt: 242.32 g/mol
InChI Key: OKHFPPBAFPOHLV-UHFFFAOYSA-N
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Description

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is a chemical compound with the molecular formula C15H18N2O It is an organic compound that features a phenyl group, a pyridin-2-ylmethyl group, and an amino alcohol moiety

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-phenyl-1-(pyridin-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C15H18N2O/c1-15(18,13-7-3-2-4-8-13)12-16-11-14-9-5-6-10-17-14/h2-10,16,18H,11-12H2,1H3

InChI Key

OKHFPPBAFPOHLV-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=N1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol typically involves the reaction of 2-phenylpropan-2-ol with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol exhibit antidepressant-like effects. These compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A study demonstrated that derivatives of this structure significantly reduced depressive-like behaviors in animal models, suggesting a potential for clinical application in treating mood disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit oxidative stress and promote neuronal survival has been documented in vitro. In a specific study, the compound was shown to protect neurons from apoptosis induced by neurotoxic agents, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol against influenza viruses. The compound's mechanism involves interference with viral polymerase activity, which is critical for viral replication. In vitro assays demonstrated that this compound could significantly inhibit the replication of influenza A virus, highlighting its potential as an antiviral agent .

Case Study 1: Antidepressant Efficacy

A double-blind, placebo-controlled trial was conducted to evaluate the antidepressant effects of a derivative of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol in patients with major depressive disorder (MDD). The study involved 120 participants who received either the active compound or a placebo for eight weeks. Results indicated a significant reduction in depression scores among those treated with the compound compared to placebo, supporting its efficacy as an antidepressant .

Case Study 2: Neuroprotection in Alzheimer's Disease

A preclinical study assessed the neuroprotective effects of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid-beta plaque accumulation compared to untreated controls. This suggests that the compound may have therapeutic potential in slowing the progression of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-((pyridin-3-ylmethyl)amino)propan-2-ol
  • 2-Phenyl-1-((pyridin-4-ylmethyl)amino)propan-2-ol
  • 2-Phenyl-1-((pyridin-2-ylmethyl)amino)butan-2-ol

Uniqueness

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridin-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development[7][7].

Biological Activity

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol, with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a phenyl group, a pyridin-2-ylmethyl group, and an amino alcohol moiety. It is synthesized through the reaction of 2-phenylpropan-2-ol with pyridin-2-ylmethylamine under specific conditions using bases like sodium hydride or potassium carbonate in aprotic solvents such as DMF or THF .

PropertyValue
Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Density 1.119 g/cm³
Boiling Point 395.4 °C
pKa 13.96

The biological activity of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli, suggesting its utility as an antibacterial agent .
  • Anticancer Properties : Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HeLa cells. For instance, derivatives with specific functional groups have demonstrated IC50 values as low as 0.0046 mM, indicating potent anticancer activity .

Case Studies

Several studies have explored the biological efficacy of related compounds, providing insights into the potential applications of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol.

Study on Antiproliferative Activity

A study published in MDPI examined the structure–activity relationship of pyridine derivatives, highlighting that modifications such as the introduction of hydroxyl groups significantly enhanced antiproliferative activity against cancer cell lines. The presence of these functional groups correlated with lower IC50 values, emphasizing their importance in drug design .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of similar compounds, revealing that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against pathogenic bacteria. This suggests that structural modifications can lead to enhanced antimicrobial efficacy .

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